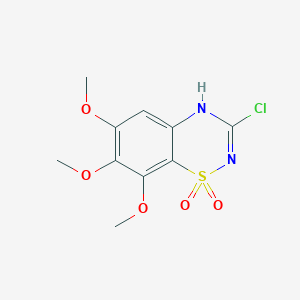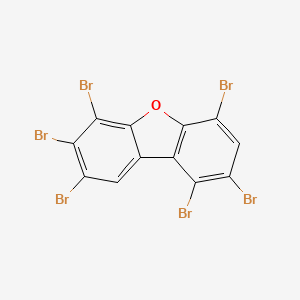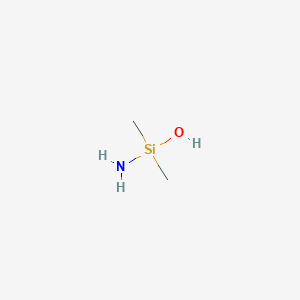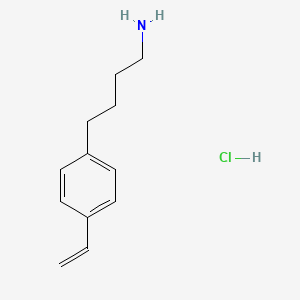
Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is an organic compound known for its antioxidant properties. It is a derivative of 3,5-DI-tert-butyl-4-hydroxybenzoic acid, where the carboxyl group is esterified with a tetradecyl group. This compound is used in various applications, particularly in the stabilization of polymers and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate typically involves the esterification of 3,5-DI-tert-butyl-4-hydroxybenzoic acid with tetradecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate primarily undergoes reactions typical of ester compounds. These include hydrolysis, transesterification, and reduction.
Common Reagents and Conditions
Hydrolysis: This reaction can be carried out using aqueous acids or bases. Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Transesterification: This reaction involves the exchange of the ester group with another alcohol. It is typically catalyzed by acids or bases.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Produces 3,5-DI-tert-butyl-4-hydroxybenzoic acid and tetradecanol.
Transesterification: Produces a new ester and tetradecanol.
Reduction: Produces 3,5-DI-tert-butyl-4-hydroxybenzyl alcohol and tetradecanol.
Scientific Research Applications
Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is widely used in scientific research due to its antioxidant properties. It is employed in the stabilization of polymers, preventing oxidative degradation. In biological research, it is used to study the effects of antioxidants on cellular processes and oxidative stress. Additionally, it has applications in the pharmaceutical industry as a stabilizer for active ingredients.
Mechanism of Action
The antioxidant activity of Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is primarily due to the presence of the phenolic hydroxyl group. This group can donate a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from rapid oxidation and enhancing the compound’s stability.
Comparison with Similar Compounds
Similar Compounds
- Hexadecyl 3,5-DI-tert-butyl-4-hydroxybenzoate
- Octadecyl 3,5-DI-tert-butyl-4-hydroxybenzoate
- 3,5-DI-tert-butyl-4-hydroxybenzoic acid
Uniqueness
Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is unique due to its specific alkyl chain length, which influences its solubility and compatibility with different materials. Compared to its analogs with shorter or longer alkyl chains, it offers a balance between hydrophobicity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
562107-99-7 |
|---|---|
Molecular Formula |
C29H50O3 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
tetradecyl 3,5-ditert-butyl-4-hydroxybenzoate |
InChI |
InChI=1S/C29H50O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-32-27(31)23-21-24(28(2,3)4)26(30)25(22-23)29(5,6)7/h21-22,30H,8-20H2,1-7H3 |
InChI Key |
GUWVSGSIVKANQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)

![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)

![3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B14227474.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)

![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)


